3-cyclohexyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H17N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclohexyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-dimethyl-1H-pyrazol-3-amine
- N,1,3-trimethyl-1H-pyrazol-5-amine
Uniqueness
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities and material properties .
Properties
IUPAC Name |
3-cyclohexyl-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXDRIDVPCZCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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